molecular formula C7H7BrO2 B13801443 3-Bromo-4,6-dimethyl-2H-pyran-2-one CAS No. 669-95-4

3-Bromo-4,6-dimethyl-2H-pyran-2-one

Cat. No.: B13801443
CAS No.: 669-95-4
M. Wt: 203.03 g/mol
InChI Key: PCJLUGUBXDBHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,6-dimethyl-2H-pyran-2-one is a chemical compound with the molecular formula C7H7BrO2. It belongs to the class of pyrone derivatives, which are six-membered conjugated cyclic esters. Pyrones are known for their diverse biological activities and are often used as building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethyl-2H-pyran-2-one typically involves the bromination of 4,6-dimethyl-2H-pyran-2-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4,6-dimethyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom and the pyrone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound for various synthetic and research purposes .

Properties

CAS No.

669-95-4

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

3-bromo-4,6-dimethylpyran-2-one

InChI

InChI=1S/C7H7BrO2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3

InChI Key

PCJLUGUBXDBHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.